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Compound of Interest

Compound Name: I-CBP112 hydrochloride

Cat. No.: B2515675

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview of the effects and utility of I-
CBP112 hydrochloride, a selective inhibitor of the CBP/p300 bromodomains, in the context of
leukemia cell line research. Detailed protocols for key experimental assays are included to
facilitate the investigation of I-CBP112's anti-leukemic properties.

Introduction

I-CBP112 hydrochloride is a potent and specific small molecule inhibitor that targets the
bromodomains of the closely related histone acetyltransferases CBP (CREB-binding protein)
and p300.[1] These proteins are crucial transcriptional co-activators involved in cell growth,
proliferation, and differentiation.[1][2] Dysregulation of CBP/p300 activity is implicated in the
pathogenesis of various cancers, including leukemia.[1] I-CBP112 competitively binds to the
acetyl-lysine binding pockets of the CBP/p300 bromodomains, thereby disrupting their
interaction with acetylated histones and other proteins, leading to the modulation of gene
expression.[1][3] In leukemia, this inhibition has been shown to impair the self-renewal of
leukemic cells and induce differentiation.[1]
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Property Value Reference
Target CBP/p300 bromodomains [11[3]
Binding Affinity (Kd) CBP: 142 nM, p300: 625 nM [3]
] ] Acetyl-lysine competitive
Mechanism of Action o [11[3]
inhibitor

Effects of I-CBP112 on Leukemia Cell Lines

The following table summarizes the observed effects of I-CBP112 treatment on various
leukemia cell lines based on published data.
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Cell Line

Leukemia Type

Key Effects

Quantitative Data
Highlights

KASUMI-1

Acute Myeloid
Leukemia (AML)

Impaired clonogenic
growth, signs of
apoptosis at later time
points, G1 cell cycle

arrest.[4]

Significant reduction
in colony formation at

concentrations >1uM.

[5]

MOLM13

Acute Myeloid
Leukemia (AML)

Impaired clonogenic
growth, less sensitive
to apoptosis induction
compared to KASUMI-
1.[4]

Dose-dependent
decrease in colony

formation.[5]

SEM

B-cell Acute
Lymphoblastic
Leukemia (ALL)

Impaired clonogenic
growth, less sensitive
to apoptosis induction
compared to KASUMI-
1.[4]

Dose-dependent
decrease in colony

formation.[5]

MLL-AF9+ murine
AML cells

Acute Myeloid
Leukemia (AML)

Reduced leukemia-
initiating potential in
vitro and in vivo,
impaired self-renewal,
induced cellular
differentiation.[1][4]

Dose-dependent
reduction in colony
formation and
induction of

differentiation.[6]

Synergistic Effects with Other Anti-cancer Agents

[-CBP112 has demonstrated synergistic or additive effects when used in combination with other
anti-cancer agents, suggesting potential for combination therapies.
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o Leukemia Cell
Combination Agent .
Lines

Observed Effect Reference

Increased cytotoxic

JQ1 (BET - -

) KASUMI-1, SEM, activity, synergistic
bromodomain ) i ) [1][4]
S MOLM13 induction of apoptosis.
inhibitor)

[11[4][7]
o KASUMI-1, SEM, Increased cytotoxic
Doxorubicin [1114]

MOLM13

activity.[1][4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of I-CBP112

hydrochloride on leukemia cell lines.

Materials:

e Leukemia cell lines (e.g., KASUMI-1, MOLM13)

e RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin

e |-CBP112 hydrochloride stock solution (dissolved in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

e DMSO

o 96-well plates

o Humidified incubator (37°C, 5% CO2)

e Microplate reader

Procedure:
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o Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete medium.

e Prepare serial dilutions of I-CBP112 hydrochloride in complete medium.

e Add 100 pL of the diluted I-CBP112 solutions to the respective wells. Include a vehicle
control (DMSO) and a blank (medium only).

 Incubate the plate for 48-72 hours at 37°C in a humidified 5% COZ2 incubator.
e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o Centrifuge the plate, carefully remove the supernatant, and add 150 puL of DMSO to each
well to dissolve the formazan crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI
Staining)

This protocol is for quantifying apoptosis in leukemia cells following treatment with I-CBP112
hydrochloride using flow cytometry.

Materials:

Leukemia cell lines

I-CBP112 hydrochloride

Annexin V-FITC Apoptosis Detection Kit

Phosphate-buffered saline (PBS)

Flow cytometer

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b2515675?utm_src=pdf-body
https://www.benchchem.com/product/b2515675?utm_src=pdf-body
https://www.benchchem.com/product/b2515675?utm_src=pdf-body
https://www.benchchem.com/product/b2515675?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2515675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Procedure:

Seed leukemia cells in 6-well plates and treat with the desired concentrations of I-CBP112
hydrochloride for the indicated time. Include a vehicle control.

Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10"6
cells/mL.

Transfer 100 pL of the cell suspension to a flow cytometry tube.

Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide (PI) solution.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 pL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, Pl-negative cells are
considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium lodide
Staining)

This protocol is for analyzing the cell cycle distribution of leukemia cells after I-CBP112

hydrochloride treatment.

Materials:

Leukemia cell lines

I-CBP112 hydrochloride

Cold 70% ethanol

PBS

RNase A
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e Propidium lodide (PI) staining solution
e Flow cytometer

Procedure:

Seed leukemia cells and treat with I-CBP112 hydrochloride as described for the apoptosis
assay.

» Harvest the cells and wash once with cold PBS.

o Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
 Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

o Wash the cells with PBS and resuspend in Pl staining solution containing RNase A.

e Incubate for 30 minutes at room temperature in the dark.

Analyze the cell cycle distribution by flow cytometry.

Protocol 4: Colony Formation Assay (Methylcellulose-
based)

This protocol assesses the effect of I-CBP112 hydrochloride on the self-renewal capacity of
leukemia cells.

Materials:

Leukemia cell lines

I-CBP112 hydrochloride

Methylcellulose-based medium (e.g., MethoCult™)

IMDM

35 mm culture dishes
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e Humidified incubator (37°C, 5% CO2)
Procedure:

o Treat leukemia cells with various concentrations of I-CBP112 hydrochloride for a specified
period (e.g., 24 hours).

» Harvest the cells and perform a viable cell count.
e Resuspend the cells in IMDM.

» Prepare the final cell suspension in the methylcellulose medium at a density of 500-1000
cells per 35 mm dish.

e Dispense 1.1 mL of the cell-methylcellulose mixture into each dish.

e Place the dishes in a larger petri dish with a small amount of sterile water to maintain
humidity.

¢ Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2.
o Count the number of colonies (defined as a cluster of >50 cells) in each dish.

o Calculate the plating efficiency and the surviving fraction relative to the vehicle control.[4]

Mandatory Visualizations
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Caption: Mechanism of action of I-CBP112 in leukemia cells.
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Caption: Experimental workflow for evaluating I-CBP112 effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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